![molecular formula C18H20N6 B2528628 6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380067-44-5](/img/structure/B2528628.png)
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. It is commonly known as CBP-307 and has been a subject of scientific research due to its potential therapeutic applications.
科学研究应用
CBP-307 has been a subject of scientific research due to its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the protein kinase CK1δ, which is involved in various cellular processes such as cell division, circadian rhythm, and DNA damage response. CK1δ has also been implicated in the development of certain types of cancer, making it a potential target for cancer therapy. CBP-307 has also been found to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
CBP-307 acts as a potent and selective inhibitor of CK1δ by binding to the ATP-binding site of the enzyme. This inhibits the activity of CK1δ, which in turn affects various cellular processes that are regulated by the enzyme. The inhibition of CK1δ by CBP-307 has been found to have a significant impact on the circadian rhythm of cells, which is important for the proper functioning of various physiological processes.
Biochemical and Physiological Effects:
CBP-307 has been found to have various biochemical and physiological effects. It has been found to affect the circadian rhythm of cells, which is important for the proper functioning of various physiological processes such as sleep-wake cycles, hormone secretion, and metabolism. CBP-307 has also been found to have potential neuroprotective effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
CBP-307 has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, making it a useful tool for studying the role of CK1δ in various cellular processes. CBP-307 also has potential therapeutic applications in the treatment of various diseases, making it a promising candidate for drug development. However, CBP-307 has certain limitations for lab experiments. It is a complex chemical compound that requires a multi-step synthesis process, making it difficult and time-consuming to produce. CBP-307 also has limited solubility in water, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on CBP-307. One potential direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study the role of CK1δ in the development of various types of cancer and to investigate the potential of CBP-307 as a cancer therapy. Additionally, further research is needed to optimize the synthesis process of CBP-307 and to improve its solubility and bioavailability for use in drug development.
合成方法
CBP-307 can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 6-cyclobutyl-4-hydroxypyrimidine with 1-bromo-4-chlorobutane to form 6-cyclobutyl-4-(4-chlorobutyl)pyrimidine. This intermediate is then reacted with piperazine to form 6-cyclobutyl-4-(4-(1-piperazinyl)butyl)pyrimidine. The final step involves the reaction of this intermediate with 3-cyanopyridine to form CBP-307.
属性
IUPAC Name |
6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c19-11-14-4-5-17(20-12-14)23-6-8-24(9-7-23)18-10-16(21-13-22-18)15-2-1-3-15/h4-5,10,12-13,15H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPHNVFBRRMVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

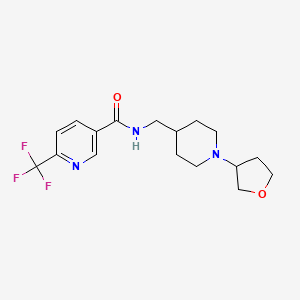

![methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2528550.png)
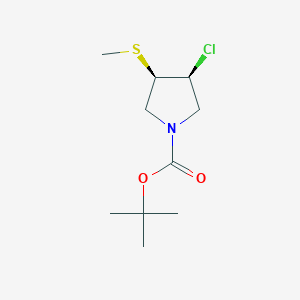

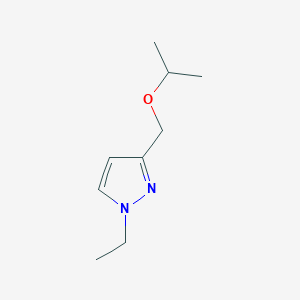
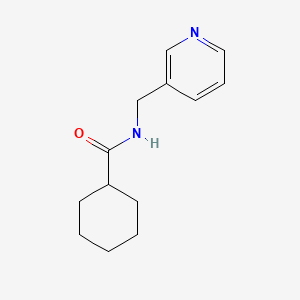

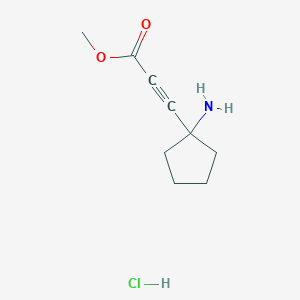

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)pivalamide](/img/structure/B2528563.png)
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2528565.png)
![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)
